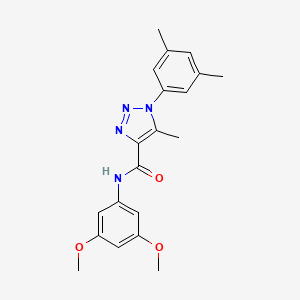![molecular formula C17H13FN2O2 B6518056 1-[(2-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904525-50-4](/img/structure/B6518056.png)
1-[(2-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione, abbreviated as FPTPTD, is an important organic compound with applications in both medicinal and industrial chemistry. FPTPTD is a heterocyclic compound, containing both a pyrazine ring and a phenyl ring, and is composed of five carbon atoms, four nitrogen atoms and two fluorine atoms.
Aplicaciones Científicas De Investigación
FPTPTD has been used in a variety of scientific research applications. It has been used in the synthesis of several important organic compounds, such as 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-3-carboxylic acid, 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid, and 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid. It has also been used in the synthesis of several important pharmaceuticals, such as 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid ethyl ester, 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid butyl ester, and 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid propyl ester.
Mecanismo De Acción
The mechanism of action of FPTPTD is not yet fully understood. However, it is believed that the pyrazine ring of FPTPTD is able to interact with various proteins and enzymes in the body, which makes it a potential target for drug design.
Biochemical and Physiological Effects
FPTPTD has been shown to have several biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction. It has also been shown to act as an antagonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FPTPTD in laboratory experiments include its low cost, its ease of synthesis, and its ability to interact with various proteins and enzymes. The limitations of using FPTPTD in laboratory experiments include its low solubility in water and its potential to interact with other compounds in the environment.
Direcciones Futuras
Future research on FPTPTD could focus on further exploring its biochemical and physiological effects, as well as its potential applications in drug design. Additionally, further research could explore the structure-activity relationship of FPTPTD, as well as its potential to interact with other compounds in the environment. Finally, further research could explore the potential of FPTPTD to be used as a tool for diagnosing and treating various diseases.
Métodos De Síntesis
The synthesis of FPTPTD is a two-step process. In the first step, the pyrazine ring is formed by the condensation of two molecules of 4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione with one molecule of 2-fluorophenylacetic acid. In the second step, the phenyl ring is formed by the condensation of two molecules of pyrazine with one molecule of 2-fluorophenylacetic acid.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-15-9-5-4-6-13(15)12-19-10-11-20(17(22)16(19)21)14-7-2-1-3-8-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMBLTXFLROUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6517998.png)
![4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6518005.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518019.png)
![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518021.png)
![3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide](/img/structure/B6518028.png)
![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518031.png)
![2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518039.png)
![N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6518045.png)
![1-[(3-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518063.png)
![1-[(4-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518068.png)
